molecular formula C8H15NS B1584569 Heptyl isothiocyanate CAS No. 4426-83-9

Heptyl isothiocyanate

Cat. No. B1584569
CAS RN: 4426-83-9
M. Wt: 157.28 g/mol
InChI Key: LIPUQNPCPLDDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptyl Isothiocyanate is a chemical compound with the molecular formula C8H15NS . It has a molecular weight of 157.276 .


Synthesis Analysis

Isothiocyanates, including Heptyl Isothiocyanate, are typically synthesized from amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines . This method converts isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .


Molecular Structure Analysis

The molecular structure of Heptyl Isothiocyanate consists of a chain of 8 carbon atoms (heptyl group) attached to an isothiocyanate functional group (-N=C=S) .


Chemical Reactions Analysis

Isothiocyanates, including Heptyl Isothiocyanate, are known for their high and versatile reactivity, which makes them widely used as intermediates in organic synthesis . They can effectively prevent DNA damage and cancer caused by various carcinogens in the diet, including polycyclic aromatic hydrocarbons, heterocyclic amines, and nitrosamines .


Physical And Chemical Properties Analysis

Heptyl Isothiocyanate is a liquid at room temperature . It has a density of 0.91 and a boiling point of 235°C . It is combustible and can cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Scientific Research Applications

Isothiocyanates in Disease Prevention and Treatment

Isothiocyanates from cruciferous vegetables have been studied for their disease preventive and therapeutic effects. Clinical trials have used isothiocyanates, including sulforaphane and phenethyl isothiocyanate, isolated from broccoli and watercress, against diseases like cancer and autism. These trials suggest an opportunity to incorporate isothiocyanates or preparations from their source plants into disease mitigation efforts (Palliyaguru, Yuan, Kensler, & Fahey, 2018).

Microbial Synthesis of Isothiocyanates

Research has focused on synthesizing isothiocyanates like benzyl isothiocyanate in Escherichia coli through gene mining, pathway engineering, and protein modification. This approach aims to produce these compounds in large amounts for pharmaceutical and nutraceutical purposes (Liu, Yang, Wang, & Yu, 2016).

Isothiocyanates as Anticarcinogenic Agents

Isothiocyanates have shown significant anticarcinogenic effects in animal models, possibly due to their role in modulating xenobiotic-metabolizing enzymes and inducing phase II detoxifying enzymes. Phenethyl isothiocyanate, for instance, has been effective in preventing lung tumor induction in animal models (Zhang & Talalay, 1994).

Isothiocyanates in Detoxification

Isothiocyanates can inhibit cytochrome P450 activity and stimulate the detoxification of genotoxic metabolites of chemical carcinogens. They are particularly effective in smokers, where intake increases the urinary excretion of inactive metabolites of toxic chemicals present in tobacco (Abdull Razis, Konsue, & Ioannides, 2018).

Inhibitory Effects on Cancer Cell Growth

Studies have demonstrated that isothiocyanates, such as phenethyl isothiocyanate, induce apoptosis and inhibit the growth of cancer cells like HeLa cells. This effect is attributed to the compounds’ ability to disrupt cell cycle progression (Hasegawa, Nishino, & Iwashima, 1993).

Chemoprevention and Isothiocyanates

Isothiocyanates are known for their chemopreventive properties, particularly against various carcinogens. Their mechanism includes suppression of carcinogen activation and induction of protective enzymes like glutathione transferases and NAD(P)H: quinone reductase (Hecht, 2000).

Safety And Hazards

Heptyl Isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of exposure, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

Isothiocyanates are interesting and important in food, therefore innovations in processing and applying are continually emerging . They are also being studied for their potential use in the prevention of non-communicable diseases .

properties

IUPAC Name

1-isothiocyanatoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS/c1-2-3-4-5-6-7-9-8-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPUQNPCPLDDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063449
Record name Heptane, 1-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyl isothiocyanate

CAS RN

4426-83-9
Record name Heptyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4426-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptane, 1-isothiocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 1-isothiocyanato-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptane, 1-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.374
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
Heptyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
Heptyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
Heptyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
Heptyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
Heptyl isothiocyanate

Citations

For This Compound
79
Citations
WJ Mullin - Journal of Chromatography A, 1978 - Elsevier
High-performance Iiquid chromatography The HYPLC system consisting of a Varian Mode1 8500 liquid chromatograph equipped with dual syringe pumps and solvent programming, …
Number of citations: 27 www.sciencedirect.com
V Abraham, JM DeMan - Journal of the American Oil Chemists' …, 1987 - Wiley Online Library
Sulfur compounds were added to refined and bleached canola oil before hydrogenation in the form of allyl, heptyl and 2‐phenethyl isothiocyanates, and the effects on hydrogenation …
Number of citations: 10 aocs.onlinelibrary.wiley.com
S Afsharypuor, MH Balam - Journal of Essential Oil Research, 2005 - Taylor & Francis
Volatile constituents of Raphanus sativus L. var. niger seeds were analyzed by GC, GC/MS and retention indices. Ten isothiocyanates, seven aliphatic hydrocarbons and some other …
Number of citations: 18 www.tandfonline.com
S Afsharypuor, M Salehi - Journal of Essential Oil Research, 2008 - Taylor & Francis
… However, the presence of other isothiocyanates, namely benzyl isothiocyanate, 7-(methylthio)heptyl isothiocyanate and 8-(methylthio)octyl isothiocyanate, as well as some nitriles, …
Number of citations: 14 www.tandfonline.com
F Alipour, A Nabigol, E Nabizadeh - Saudi Journal of Biological Sciences, 2021 - Elsevier
… 5.5–13.7%), methyl sulfonyl heptyl isothiocyanate (4.6–15.6%), butyl … (13.7%), methyl sulfonyl heptyl isothiocyanate (15.6%) and thymol (… Methylsulfonyl heptyl isothiocyanate and butyl …
Number of citations: 3 www.sciencedirect.com
B Matthäus, HJ Fiebig - Journal of Agricultural and Food …, 1996 - ACS Publications
… Heptyl isothiocyanate was selected as internal standard for … Heptyl isothiocyanate eluted after all other compounds … with heptyl isothiocyanate as internal standard, measured at 240 nm. …
Number of citations: 41 pubs.acs.org
E Lieber, J Ramachandran - Canadian Journal of Chemistry, 1959 - cdnsciencepub.com
… In the case of the n-heptyl isothiocyanate, 70ro of the … It is also interesting to note that when n-heptyl isothiocyanate … The apparent inertness of n-heptyl isothiocyanate to react with azide …
Number of citations: 154 cdnsciencepub.com
TM MANESH, S RAVAN, A KHANI… - Acta agriculturae …, 2022 - journals.uni-lj.si
… The most important identified compounds were the thymol (22.5%), methyl sulfonyl heptyl isothiocyanate (13.3%), butyl isothiocyanate (8.1%), γ-terpinene (6.2%) and iso propyl …
Number of citations: 7 journals.uni-lj.si
F SHAHIDI, JE GABON - Journal of Food Science, 1990 - Wiley Online Library
… All determinations were quantified with respect to heptyl isothiocyanate, as the internal standard, and based on its recovery from each fraction. The recoveries were 99.8, 97.3 and 96.9…
Number of citations: 36 ift.onlinelibrary.wiley.com
RC Wijesundera, RG Ackman, V Abraham… - Journal of the American …, 1988 - Springer
… Recovery of sulfur by combustion was checked with samples of canola oil spiked with heptyl isothiocyanate, which is readily soluble in the oil. Recoveries ranging from 93.3-97.5% were …
Number of citations: 22 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.